

# Application Note: Spectrophotometric Determination of Nifedipine in Pharmaceutical Dosage Forms

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Compound of Interest		
Compound Name:	m-Nifedipine	
Cat. No.:	B193112	Get Quote

Audience: Researchers, scientists, and drug development professionals.

## Introduction

Nifedipine is a calcium channel blocker widely used in the treatment of hypertension and angina pectoris.[1][2] It functions by inhibiting the transmembrane influx of calcium ions into cardiac and vascular smooth muscle cells, leading to vasodilation and reduced peripheral resistance.[1][2] Accurate and reliable quantification of Nifedipine in its pharmaceutical dosage forms is crucial for ensuring product quality, safety, and efficacy.

Ultraviolet-Visible (UV-Vis) spectrophotometry offers a simple, cost-effective, and accessible analytical method for this purpose.[3][4] This application note details several validated spectrophotometric methods for the determination of Nifedipine in bulk and tablet forms, providing comprehensive protocols and comparative data. The methods range from direct UV analysis to more selective visible spectrophotometry based on chemical derivatization.

# **Spectrophotometric Methods and Principles**

Several analytical approaches exist for the spectrophotometric quantification of Nifedipine. The choice of method can depend on the required sensitivity, selectivity, and available instrumentation.



- Method A: Direct UV Spectrophotometry: This is the simplest method, relying on the inherent UV absorbance of the Nifedipine molecule. Measurements are typically performed in a suitable solvent like methanol, ethanol, or a buffer solution. The wavelength of maximum absorbance (λmax) for Nifedipine has been reported at various values, including 213 nm, 238 nm, and 340 nm, depending on the solvent used.[3][5][6]
- Method B: Visible Spectrophotometry with Potassium Hydroxide (KOH): This method
  involves the reaction of the nitro group of Nifedipine with potassium hydroxide in a dimethyl
  sulphoxide (DMSO) medium.[1][7] This reaction produces a colored product that can be
  quantified in the visible region of the spectrum, with a maximum absorbance at
  approximately 430 nm.[1][7]
- Method C: Visible Spectrophotometry via Oxidation and Complexation: This technique is based on the oxidation of the dihydropyridine ring of Nifedipine by a ferric salt (Fe(III)), such as ammonium ferric sulfate, at an acidic pH.[2][8] The resulting ferrous ion (Fe(II)) then forms a stable, red-colored complex with 1,10-phenanthroline.[2][8] This complex, known as ferroin, is measured at its λmax of around 505 nm.[2][8]
- Method D: Visible Spectrophotometry via Reduction and Oxidative Coupling: This method
  first involves the chemical reduction of the aromatic nitro group on the Nifedipine molecule to
  a primary amino group using a reducing agent like zinc powder and HCI.[9] The resulting
  amine derivative then undergoes an oxidative coupling reaction with a chromogenic reagent,
  such as 4-aminoantipyrine (4AAP) in the presence of an oxidizing agent (e.g., sodium
  periodate), to form a colored product with a λmax of approximately 554 nm.[9]

# **Quantitative Data Summary**

The following tables summarize the key validation parameters for the different spectrophotometric methods described in the literature.

Table 1: UV Spectrophotometric Methods



Method Principle	Solvent/M edium	λmax (nm)	Linearity Range (µg/mL)	LOD (µg/mL)	LOQ (µg/mL)	Referenc e
Direct UV	Phosphat e Buffer (pH 7.4)	213	5 - 25	5.64	1.86	[3]
Direct UV	Methanol/ Water (1:1)	238	2 - 10	-	-	[6][10]
Direct UV	Ethanol/Ph osphate Buffer	340	-	-	-	[2]

| Direct UV | Methanol (50% v/v) | 340 | - | - | - |[11] |

Table 2: Visible Spectrophotometric Methods (Colorimetry)

Method Principle	Reagents	λmax (nm)	Linearity Range (µg/mL)	Molar Absorptiv ity (L·mol <sup>-1</sup> ·c m <sup>-1</sup> )	Recovery (%)	Referenc e
Reaction with KOH	KOH in DMSO	430	5.0 - 50.0	-	99.97 - 100.17	[1]
Oxidation with Ammonium Molybdate	Ammonium Molybdate	830	2.5 - 45.0	-	100.03 - 100.10	[1]
Oxidation with Fe(III) & Complexati on	Fe(III), 1,10- Phenanthr oline	505	0.5 - 14.0	2.805 x 10 <sup>4</sup>	~100	[2][8]



| Reduction & Oxidative Coupling | Zn/HCl, 4AAP, NaIO<sub>4</sub> | 554 | 0.8 - 45.0 | - | 99.18 | [9] |

## **Experimental Protocols**

#### **General Apparatus:**

- UV-Visible Spectrophotometer (Single or Double Beam)
- 1 cm matched quartz cells
- Analytical Balance
- Volumetric flasks and pipettes (Grade A)
- Sonicator
- pH meter
- Water bath

#### Reagents:

- Methanol (HPLC Grade)
- · Deionized or distilled water

Preparation of Standard Stock Solution (100 μg/mL):

- Accurately weigh 10 mg of Nifedipine reference standard and transfer it to a 100 mL volumetric flask.
- Dissolve the standard in approximately 50 mL of methanol.
- Sonicate for 5-10 minutes to ensure complete dissolution.
- Make up the volume to 100 mL with methanol. This solution should be protected from light.
   [12]

Preparation of Working Standard Solutions:



 Prepare a series of dilutions from the stock solution using a 1:1 mixture of methanol and water to obtain concentrations in the linear range (e.g., 2, 4, 6, 8, 10 μg/mL).[10]

#### Preparation of Sample Solution:

- Weigh and finely powder 20 Nifedipine tablets.
- Accurately weigh a portion of the powder equivalent to 10 mg of Nifedipine and transfer it to a 100 mL volumetric flask.
- Add about 70 mL of methanol, sonicate for 15-20 minutes to dissolve the drug, and then
  make up the volume with methanol.[12]
- Filter the solution through a Whatman No. 41 or equivalent filter paper.
- Dilute the filtrate appropriately with a 1:1 methanol-water mixture to bring the concentration within the calibration range.

#### Assay Procedure:

- Set the spectrophotometer to measure absorbance at 238 nm.[6]
- Use the 1:1 methanol-water mixture as a blank.
- Measure the absorbance of each working standard solution and the sample solution.
- Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
- Determine the concentration of Nifedipine in the sample solution from the regression equation of the calibration curve.

#### Reagents:

- Nifedipine Reference Standard
- Methanol



- Ammonium Ferric Sulfate (0.01 M)
- 1,10-Phenanthroline (0.01 M)
- Sodium Acetate-HCl Buffer (pH 1.42)[2]
- Doubly distilled water

Preparation of Standard Stock Solution (100 μg/mL or 0.01%):

• Prepare a 100 μg/mL stock solution of Nifedipine in methanol as described in Protocol 1.

#### **Assay Procedure:**

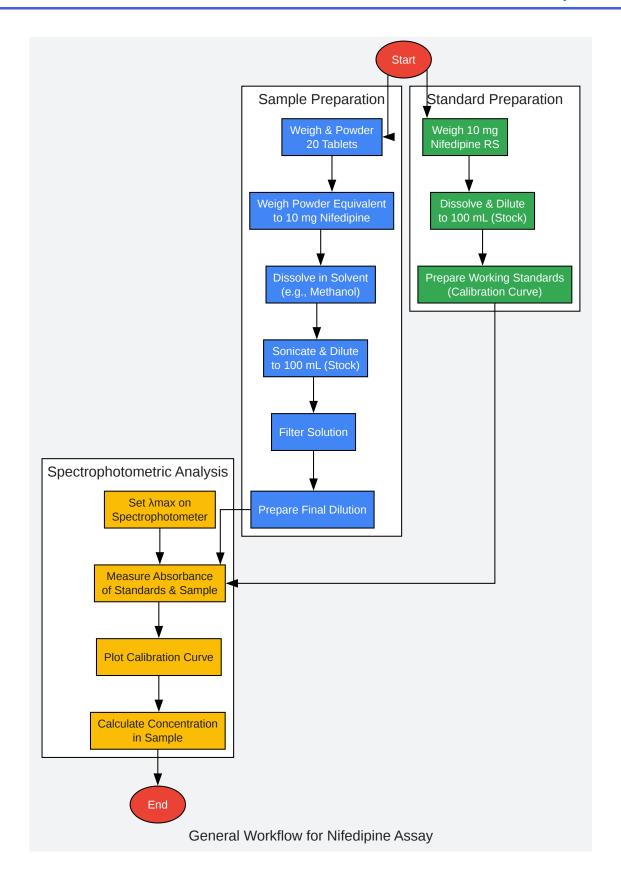
- Into a series of boiling test tubes, pipette different volumes (e.g., 0.05 1.4 mL) of the 100 μg/mL Nifedipine standard solution to cover the range of 0.5 14.0 μg/mL in the final volume.
   [2]
- To each tube, add 1.0 mL of 0.01 M ammonium ferric sulfate and 5.0 mL of pH 1.42 buffer solution.[2]
- Mix the contents well and heat the tubes in a water bath at 100°C for 5 minutes.
- Cool the tubes to room temperature.
- Add 2.0 mL of 0.01 M 1,10-phenanthroline to each tube.
- Transfer the contents to 10 mL standard volumetric flasks and dilute to the mark with doubly distilled water.
- Prepare a reagent blank similarly, but without the Nifedipine solution.
- Measure the absorbance of the red-colored complex at 505 nm against the reagent blank.[2]
   [8]
- Follow the same procedure for the prepared sample solution (diluted appropriately to fall within the calibration range).



• Calculate the concentration of Nifedipine using a calibration curve or the regression equation.

# **Visualizations (Graphviz DOT)**

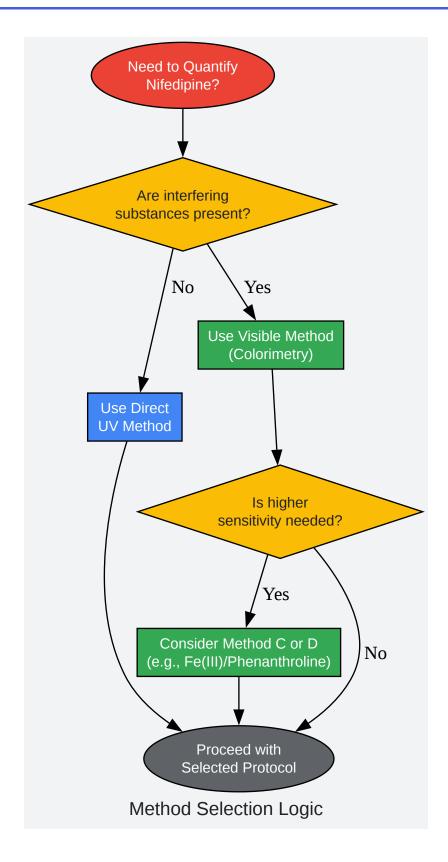




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Caption: General workflow for the spectrophotometric assay of Nifedipine in tablets.

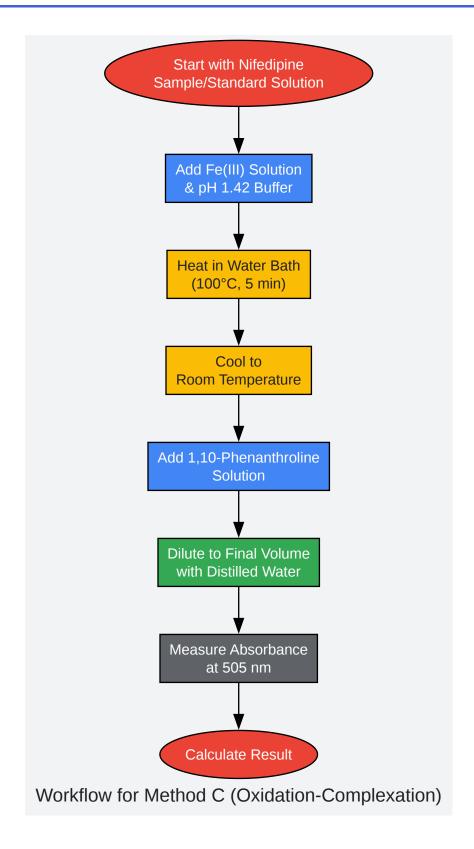




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Caption: Decision tree for selecting a suitable spectrophotometric method.





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Caption: Step-by-step workflow for the Fe(III)/1,10-phenanthroline colorimetric method.



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